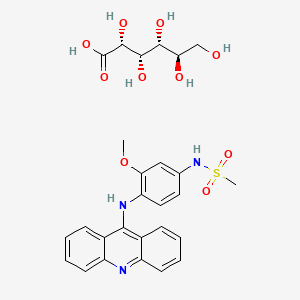

Amsacrine gluconate

Description

Historical Context of Amsacrine (B1665488) as a DNA-Targeting Agent

The story of amsacrine begins with the synthesis of a series of 9-anilinoacridine (B1211779) derivatives in the 1970s by researchers aiming to design molecules that could intercalate into DNA and disrupt its normal function, thereby exhibiting anticancer activity. encyclopedia.pub Amsacrine, then known as m-AMSA, emerged from this program and was selected for further development due to its significant preclinical activity. encyclopedia.pubnih.gov It entered clinical trials in 1978 under the sponsorship of the US National Cancer Institute. nih.govnih.gov

Early investigations confirmed that amsacrine's mechanism of action involved binding to DNA, with a preference for A-T base pairs, through intercalation—the insertion of its planar acridine (B1665455) ring system between the base pairs of the DNA double helix. drugbank.comwikipedia.org This physical distortion of the DNA structure was shown to interfere with critical cellular processes like DNA replication and transcription. wikipedia.org A pivotal breakthrough occurred in 1984 with the discovery that amsacrine also functions as a poison for topoisomerase II enzymes, a finding that profoundly deepened the understanding of its cytotoxic effects. nih.govnih.govnih.gov

Position of Amsacrine Gluconate within the Landscape of Topoisomerase Inhibitors

Topoisomerases are essential enzymes that resolve topological problems in DNA, such as supercoiling, which arise during replication, transcription, and recombination. They function by creating transient breaks in the DNA backbone. Topoisomerase II, the specific target of amsacrine, introduces double-strand breaks. patsnap.com

Amsacrine is classified as a topoisomerase II poison. nih.gov Unlike catalytic inhibitors that prevent the enzyme from binding to DNA, poisons like amsacrine stabilize the transient "cleavable complex" formed between topoisomerase II and DNA. patsnap.combccancer.bc.ca By preventing the re-ligation of the broken DNA strands, amsacrine leads to an accumulation of permanent double-strand breaks, which are highly toxic to the cell and can trigger apoptosis (programmed cell death). patsnap.com

The cytotoxicity of amsacrine is most pronounced during the S and G2 phases of the cell cycle, when topoisomerase II levels are at their peak. drugbank.combccancer.bc.ca This cell cycle-dependent activity underscores its mechanism as a topoisomerase II poison.

| Inhibitor Class | Example Compound | Target Enzyme | Mechanism of Action |

|---|---|---|---|

| Topoisomerase I Poisons | Camptothecin | Topoisomerase I | Stabilize the covalent DNA-enzyme complex, leading to single-strand breaks. |

| Topoisomerase II Poisons | Amsacrine | Topoisomerase II | Intercalates into DNA and stabilizes the cleavable complex, causing double-strand breaks. wikipedia.orgpatsnap.com |

| Etoposide (B1684455) | Stabilizes the cleavable complex without significant DNA intercalation. nih.gov | ||

| Topoisomerase II Catalytic Inhibitors | DACA | Topoisomerase II | Inhibit the catalytic activity of the enzyme, preventing DNA cleavage. nih.gov |

Contemporary Research Significance and Future Directions in Chemical Biology

While amsacrine itself has seen its clinical use evolve, its significance as a research tool in chemical biology remains robust. It serves as a classic example of a dual-action agent, combining DNA intercalation with enzyme poisoning. patsnap.com This multifaceted mechanism continues to be a subject of detailed structure-activity relationship studies. nih.govnih.gov

Current research often utilizes amsacrine and its analogs to probe the intricacies of topoisomerase II function and the cellular responses to DNA damage. For instance, studies have explored how modifications to the amsacrine structure affect its ability to inhibit topoisomerase II and its selectivity for different isoforms of the enzyme. nih.govnih.gov The difference in activity between amsacrine (m-AMSA) and its inactive isomer, o-AMSA, highlights the critical role of the side chain's orientation in mediating the interaction with the topoisomerase II-DNA complex. wikipedia.orgnih.gov

Future research directions include:

Development of Novel Analogs: The quest for amsacrine analogs with improved properties, such as enhanced activity against solid tumors or reduced toxicity, is ongoing. nih.govnih.gov By modifying the acridine core or the anilino side chain, researchers aim to fine-tune the drug's interaction with its target and improve its pharmacological profile. nzic.org.nznih.gov

Exploring New Therapeutic Applications: Recent studies have investigated the potential of amsacrine in novel contexts. For example, high-throughput screening identified amsacrine as a candidate for reducing scarring after glaucoma filtration surgery. nih.gov

Investigating Resistance Mechanisms: Understanding how cancer cells develop resistance to amsacrine, often through alterations in topoisomerase II or the expression of drug efflux pumps, is crucial for designing more effective therapeutic strategies. nih.gov

Probing Bacterial Topoisomerases: Interestingly, amsacrine has also been shown to inhibit bacterial type I topoisomerase (TopA), suggesting a potential avenue for the development of new antibacterial agents. nih.gov

Properties

CAS No. |

80277-07-2 |

|---|---|

Molecular Formula |

C27H31N3O10S |

Molecular Weight |

589.6 g/mol |

IUPAC Name |

N-[4-(acridin-9-ylamino)-3-methoxyphenyl]methanesulfonamide;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid |

InChI |

InChI=1S/C21H19N3O3S.C6H12O7/c1-27-20-13-14(24-28(2,25)26)11-12-19(20)23-21-15-7-3-5-9-17(15)22-18-10-6-4-8-16(18)21;7-1-2(8)3(9)4(10)5(11)6(12)13/h3-13,24H,1-2H3,(H,22,23);2-5,7-11H,1H2,(H,12,13)/t;2-,3-,4+,5-/m.1/s1 |

InChI Key |

XXNAQBNJPZNRSZ-IFWQJVLJSA-N |

SMILES |

COC1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC=CC3=NC4=CC=CC=C42.C(C(C(C(C(C(=O)O)O)O)O)O)O |

Isomeric SMILES |

COC1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC=CC3=NC4=CC=CC=C42.C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O |

Canonical SMILES |

COC1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC=CC3=NC4=CC=CC=C42.C(C(C(C(C(C(=O)O)O)O)O)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Amsacrine gluconate |

Origin of Product |

United States |

Molecular Mechanisms of Amsacrine Gluconate Action

DNA Intercalation Dynamics and Specificity

Amsacrine (B1665488) was initially designed as a DNA-binding agent, and its planar acridine (B1665455) ring system facilitates its insertion between the base pairs of the DNA double helix, a process known as intercalation. nih.govnih.gov This interaction is a crucial component of its mechanism, primarily serving to anchor the drug to the DNA, thereby increasing its local concentration and facilitating its interaction with topoisomerase II. nih.govresearchgate.netnih.gov However, the strength of DNA binding alone does not directly correlate with the drug's ultimate cytotoxic potency. nih.govresearchgate.net

The sequence selectivity of amsacrine binding to DNA is subtle and appears to be context-dependent. Unlike some of its derivatives, such as amsacrine-4-carboxamides which show a strong preference for GC-rich regions, amsacrine itself does not exhibit such pronounced selectivity in simple DNA binding assays like DNase I footprinting. nih.govacs.org In these experiments, amsacrine failed to produce a clear footprint, suggesting its binding is not sufficiently specific or strong to protect the DNA from enzymatic cleavage in this context. nih.gov

However, when acting as a topoisomerase II poison, a distinct base preference emerges at the site of drug-induced DNA cleavage. Research on topoisomerase II-mediated cleavage sites in the presence of amsacrine reveals a strong preference for an adenine (B156593) (A) residue at the 5' terminus of the DNA strand break. nih.govoup.com This indicates that while general intercalation may not be highly sequence-selective, the specific interaction within the ternary complex of amsacrine, DNA, and topoisomerase II is governed by local base sequences at the cleavage site. nih.govnih.gov This DNA-binding specificity is considered a vital determinant for the recognition and stabilization of the topoisomerase-DNA cleavable complex. nih.gov

The insertion of the planar acridine ring of amsacrine between DNA base pairs inevitably causes significant structural distortion of the double helix. patsnap.com This intercalation disrupts the normal helical structure, leading to an unwinding of the DNA. This distortion can be quantified by measuring the helix unwinding angle. While specific unwinding angle values for amsacrine gluconate are part of broader studies on its analogues, the process of intercalation by definition lengthens and unwinds the DNA helix to accommodate the drug molecule. patsnap.com This structural alteration is a key feature of intercalating agents and interferes with the normal function of enzymes and proteins that interact with DNA, contributing to the disruption of processes like replication and transcription. patsnap.com

The interaction between amsacrine and DNA has been quantified using various biophysical techniques. These studies reveal that amsacrine forms a relatively weak intercalation complex compared to some of its more potent derivatives. The binding affinity is often expressed by the association constant (Ka) or the dissociation constant (Kd).

Kinetic studies have measured the dissociation time constants for amsacrine from DNA to be in the range of less than 1 to 6 milliseconds. The biomolecular association rate constant is greater than 10⁶ M⁻¹s⁻¹. One study noted that a derivative, N-5-dimethyl-9-[(2-methoxy-4-methylsulfonylamino) phenylamino]-4-acridinecarboxamide, had a 16-fold higher association constant for calf thymus DNA than amsacrine itself. nih.gov Given the derivative's Ka of 2.1 x 10⁶ M⁻¹, the Ka for amsacrine can be estimated to be approximately 1.3 x 10⁵ M⁻¹. nih.gov

| Parameter | Value | Technique/Source |

|---|---|---|

| Estimated Association Constant (Ka) | ~1.3 x 105 M-1 | Calculation based on analogue data nih.gov |

| Association Rate Constant (kon) | > 106 M-1s-1 | Surfactant Sequestration [5 from initial search] |

| Dissociation Time Constants (τ) | < 1 to 6 ms | Surfactant Sequestration [5 from initial search] |

Topoisomerase II Poisoning by Amsacrine Gluconate

The primary mechanism for amsacrine's cytotoxic effect is its function as a "poison" for DNA topoisomerase II, an essential enzyme that manages DNA topology during replication, transcription, and chromosome segregation. nih.govpatsnap.comnih.gov Topoisomerase II functions by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, and then re-ligating the break. patsnap.com Amsacrine interferes with this catalytic cycle. patsnap.comnih.gov

Amsacrine exerts its effect not by inhibiting the DNA cleavage step of the topoisomerase II catalytic cycle, but by stabilizing the intermediate state known as the "cleavable complex". patsnap.com In this complex, the enzyme is covalently linked to the 5' ends of the broken DNA. nih.gov Amsacrine intercalates into the DNA at or near the cleavage site and interacts with the enzyme, trapping this transient complex and preventing its resolution. nih.govpatsnap.com

Structure-activity relationship studies have demonstrated that the specificity and activity of amsacrine as a topoisomerase II poison are largely determined by its 4'-anilino side chain (the "headgroup"), which is thought to interact directly with the enzyme. nih.govresearchgate.netnih.gov The DNA intercalation by the acridine ring, while necessary, primarily serves to increase the affinity of the entire molecule for the enzyme-DNA complex, effectively anchoring the headgroup in a position where it can optimally interact with topoisomerase II. nih.govresearchgate.netnih.gov The non-intercalative headgroup alone can enhance DNA cleavage, but with a much lower affinity (approximately 100-fold less). nih.govresearchgate.net

The stabilization of the cleavable complex by amsacrine effectively inhibits the final and critical step of the topoisomerase II catalytic cycle: the re-ligation of the double-strand break. nih.govpatsnap.com By preventing the enzyme from resealing the DNA break it has created, amsacrine converts topoisomerase II from an essential enzyme into a DNA-damaging agent that generates permanent, protein-linked double-strand breaks. patsnap.comnih.gov The accumulation of these unrepaired DNA double-strand breaks is highly cytotoxic, triggering downstream cellular responses that ultimately lead to programmed cell death (apoptosis). patsnap.com It is this increase in stable, cleaved DNA complexes, caused primarily by the decrease in the rate of ligation, that is the hallmark of amsacrine's action as a topoisomerase II poison. nih.gov

Differential Interactions with Topoisomerase IIα and Topoisomerase IIβ Isoforms

Amsacrine functions as a topoisomerase II poison, targeting the two human isoforms, topoisomerase IIα and topoisomerase IIβ. nih.govmdpi.com In vitro studies have demonstrated that amsacrine displays similar activity against both isoforms. nih.gov The drug enhances DNA cleavage mediated by both topoisomerase IIα and topoisomerase IIβ approximately 7- to 8-fold compared to control reactions. nih.gov

Despite the comparable in vitro activity, some evidence suggests that the topoisomerase IIβ isoform may be the more critical target for the cytotoxic actions of amsacrine in cells. nih.gov The interaction is highly specific to the drug's structure. For instance, the methoxy (B1213986) group's position on the anilino ring is crucial. Amsacrine, or m-AMSA, has this group at the 3' position, which is believed to enhance interactions with the enzyme. researchgate.net In contrast, its isomer o-AMSA, with the methoxy group at the 2' position, shows almost no ability to poison either enzyme isoform, even though it is a stronger DNA intercalator. wikipedia.orgnih.govacs.org This highlights that DNA intercalation alone is not sufficient for poisoning topoisomerase II; the specific interaction of the side chain with the enzyme is paramount. wikipedia.orgnih.gov

Research indicates that the pendant anilino ring of amsacrine interacts directly with topoisomerase II, while the acridine portion is primarily responsible for the DNA interaction. researchgate.net The activity and specificity of amsacrine as a topoisomerase II poison are largely determined by the headgroup, with DNA intercalation serving mainly to increase the drug's affinity for the topoisomerase II-DNA complex. nih.govacs.org

Table 1: Comparative Activity of Amsacrine Isomers on Topoisomerase II Isoforms An interactive table summarizing the differential effects of Amsacrine (m-AMSA) and its isomer (o-AMSA) on the activity of human topoisomerase IIα and topoisomerase IIβ.

| Compound | Methoxy Group Position | Effect on Topoisomerase IIα | Effect on Topoisomerase IIβ | Primary Interaction |

|---|---|---|---|---|

| Amsacrine (m-AMSA) | 3' | ~7-8 fold enhancement of DNA cleavage nih.gov | ~7-8 fold enhancement of DNA cleavage nih.gov | Poisons enzyme by stabilizing the cleavable complex. nih.gov |

| o-AMSA | 2' | Abrogated function; almost no poisoning activity. nih.gov | Abrogated function; almost no poisoning activity. nih.gov | Stronger DNA intercalator but does not effectively poison the enzyme. wikipedia.orgnih.gov |

Induction of Topoisomerase II-Mediated DNA Double-Strand Breaks

A primary mechanism of amsacrine's cytotoxicity is its function as a topoisomerase II "poison". nih.govmdpi.com Topoisomerase II enzymes play a vital role in managing DNA tangles and supercoils by creating transient, enzyme-linked double-strand breaks (DSBs) to allow another DNA segment to pass through, before re-ligating the break. patsnap.com Amsacrine interferes with this process by intercalating into DNA and stabilizing the "cleavable complex," which is the transient intermediate state where topoisomerase II is covalently bound to the broken ends of the DNA. patsnap.comnih.gov

By stabilizing this complex, amsacrine inhibits the re-ligation step of the enzyme's catalytic cycle. patsnap.comnih.gov This action transforms topoisomerase II from a vital enzyme into a DNA-damaging agent, leading to a significant accumulation of permanent, protein-linked DNA double-strand breaks. drugbank.comnih.govpatsnap.com The presence of these breaks triggers cellular DNA damage responses, which, if the damage is too extensive to be repaired, ultimately results in apoptosis, or programmed cell death. patsnap.com The cytotoxicity of amsacrine is most pronounced during the S phase of the cell cycle, a period when topoisomerase II levels are at their peak to manage the demands of DNA replication. drugbank.com

Interaction with Bacterial Topoisomerase I (TopA)

In addition to its well-documented effects on eukaryotic topoisomerase II, amsacrine has been shown to inhibit the structurally distinct bacterial type I topoisomerase (TopA). nih.govnih.gov This is particularly significant in mycobacteria, such as Mycobacterium tuberculosis, where TopA is the sole and essential type I topoisomerase, making it a valuable target for potential antibacterial therapies. nih.govnih.govfrontiersin.org Amsacrine's ability to inhibit both eukaryotic type II and bacterial type I topoisomerases underscores its complex pharmacology, though modifications to the amsacrine structure can enhance its selectivity for the mycobacterial enzyme. nih.govresearchgate.net

Mechanism of Mycobacterial TopA Inhibition by Amsacrine Gluconate

The mechanism by which amsacrine inhibits mycobacterial TopA involves a dual interaction, similar in principle to its action on topoisomerase II but with distinct molecular players. frontiersin.orgnih.gov The planar aminoacridine ring of amsacrine intercalates with the bacterial DNA. nih.gov However, the key interaction for enzyme inhibition is believed to occur between the sulfonamide side chain of amsacrine and the mycobacterial TopA enzyme itself. frontiersin.orgnih.gov

Studies on M. smegmatis TopA (MsTopA), which is highly homologous to the M. tuberculosis enzyme, suggest that amsacrine inhibits the enzyme's activity by preventing the formation of the enzyme-DNA complex. nih.gov This mode of action differs from its role as a topoisomerase II poison, where it stabilizes a pre-formed complex. Here, it appears to act earlier in the process, reducing the enzyme's ability to bind to its DNA substrate to initiate the relaxation of supercoils. nih.gov

Impact on Bacterial Chromosome Replication and Cell Cycle Dynamics

The inhibition of TopA by amsacrine has significant consequences for bacterial physiology, particularly chromosome replication and cell cycle progression. nih.govnih.gov In mycobacteria, TopA is crucial for managing the topological stress that arises during DNA replication. nih.gov By inhibiting TopA, amsacrine induces disturbances in the bacterial cell cycle. nih.govnih.gov

Time-lapse fluorescence microscopy studies in M. smegmatis using a DnaN-EGFP fusion (a marker for the replisome) have provided detailed insights into these effects. nih.govnih.gov Treatment with amsacrine and its derivatives was found to:

Increase the number of replisomes (DnaN-EGFP complexes) within the cells. nih.govnih.gov

Prolong the lifetime of the replisome, indicating a longer duration for chromosome replication. nih.gov

These findings suggest that the inhibition of TopA activity directly impairs chromosome replication, likely by affecting the global supercoiling of the chromosome. nih.gov The observed replication defects are a direct consequence of targeting the essential TopA enzyme, leading to a disruption of normal cell cycle dynamics. nih.gov

Table 2: Effect of Amsacrine on Mycobacterial Cell Cycle Dynamics An interactive data table detailing the observed effects of Amsacrine on key parameters of the mycobacterial cell cycle.

| Parameter | Observation upon Amsacrine Treatment | Implication | Reference |

|---|---|---|---|

| Number of Replisomes | Increased number of DnaN-EGFP foci per cell. | Disturbance of the cell cycle and potential re-initiation of DNA replication. | nih.govnih.gov |

| Chromosome Replication Time | Prolonged lifetime of the DnaN-EGFP complex. | The process of DNA replication is slowed down or stalled. | nih.gov |

Exploration of Non-Canonical Molecular Targets

While topoisomerases are the canonical targets of amsacrine, research has begun to uncover other molecular interactions. A notable example of a non-canonical target has been identified in the bacterium Staphylococcus aureus. In this organism, amsacrine was found to inhibit DltB, an integral membrane protein that is a key component of the teichoic acid D-alanylation machinery. nih.gov

The D-alanylation of teichoic acids is a process that modifies the bacterial cell envelope, and it has been implicated in virulence and resistance to certain antimicrobial peptides. nih.gov The inhibition of DltB by amsacrine sensitizes S. aureus to aminoglycoside antibiotics and cationic antimicrobial peptides. This finding was significant because DltB is not essential for bacterial survival in standard laboratory conditions, demonstrating that amsacrine can inhibit targets involved in physiologically important pathways beyond those required for basic viability. nih.gov Mutations in the DltB protein that confer resistance to amsacrine suggest the drug binds to a conserved region of the protein that is important for its catalytic function. nih.gov

Cellular Responses and Consequences of Amsacrine Gluconate Exposure

Cell Cycle Perturbations and Arrest

Amsacrine (B1665488) gluconate's primary mechanism of action involves the inhibition of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation. By stabilizing the transient covalent complex between topoisomerase II and DNA, amsacrine gluconate leads to the accumulation of protein-linked DNA double-strand breaks. nih.govmdpi.com This DNA damage triggers a robust cellular response, activating cell cycle checkpoints to halt progression and allow for DNA repair. Failure to repair this damage ultimately pushes the cell towards apoptosis.

S-Phase and G2-Phase Arrest Mechanisms

Exposure to amsacrine gluconate predominantly causes cells to arrest in the S-phase (synthesis phase) and G2-phase of the cell cycle. The DNA damage induced by the drug activates the Ataxia Telangiectasia and Rad3-related (ATR) kinase pathway. nih.govnih.gov ATR, a key sensor of single-stranded DNA that forms at stalled replication forks, initiates a signaling cascade to halt cell cycle progression. nih.gov

In the S-phase, activated ATR phosphorylates and activates the checkpoint kinase 1 (Chk1). nih.gov Chk1, in turn, targets the Cdc25A phosphatase for degradation. nih.gov The degradation of Cdc25A prevents the activation of cyclin-dependent kinase 2 (Cdk2), a key driver of S-phase progression, thus leading to an S-phase arrest. nih.gov This provides the cell with an opportunity to repair the DNA damage before continuing replication.

As cells with unresolved DNA damage attempt to transition from S to G2 phase, the G2-phase checkpoint is also activated. This checkpoint is similarly mediated by the ATR-Chk1 pathway. nih.govnih.gov Activated Chk1 phosphorylates and inactivates the Cdc25C phosphatase, which is responsible for activating the Cdk1/Cyclin B1 complex that drives entry into mitosis. nih.gov The inhibition of Cdk1/Cyclin B1 activity prevents the cell from entering mitosis with damaged DNA, resulting in a G2-phase arrest. nih.govresearchgate.net

Characterization of DNA Replication Delay and Fork Stalling

Amsacrine gluconate's interference with topoisomerase II directly impacts the progression of DNA replication forks. The stabilization of the topoisomerase II-DNA cleavage complex creates physical barriers on the DNA template, leading to the stalling of the replication machinery. nih.govembopress.org This stalling is characterized by a significant delay in the rate of DNA synthesis. nih.gov

When a replication fork encounters an amsacrine-induced topoisomerase II-DNA adduct, the replicative helicase may continue to unwind the DNA ahead of the stalled polymerase, generating stretches of single-stranded DNA (ssDNA). nih.gov This ssDNA is rapidly coated by Replication Protein A (RPA), which serves as a platform for the recruitment of checkpoint proteins, including ATR, initiating the S-phase checkpoint response. nih.govresearchgate.net

The stalled replication forks are surprisingly stable structures, and their integrity is actively maintained by checkpoint proteins to prevent their collapse into more severe DNA lesions, such as double-strand breaks from sources other than topoisomerase II. nih.gov However, prolonged stalling can lead to the eventual collapse of the replication fork, a highly cytotoxic event that further contributes to the lethal effects of amsacrine gluconate. embopress.org

Programmed Cell Death Pathways Induced by Amsacrine Gluconate

When the DNA damage induced by amsacrine gluconate is overwhelming and cannot be repaired, the cell activates programmed cell death pathways, primarily apoptosis, to eliminate itself in a controlled manner.

Apoptosis Induction and Executioner Caspase Activation (Caspase-3, Caspase-9)

Amsacrine gluconate is a potent inducer of apoptosis. The accumulation of DNA damage and the subsequent cell cycle arrest trigger the intrinsic pathway of apoptosis. A key event in this pathway is the activation of initiator caspases, such as caspase-9. researchgate.netnih.gov The activation of caspase-9 is often a result of the release of cytochrome c from the mitochondria into the cytoplasm. nih.gov

Once activated, caspase-9 cleaves and activates effector caspases, most notably caspase-3. researchgate.netnih.gov Caspase-3 is the primary executioner caspase that orchestrates the dismantling of the cell by cleaving a wide range of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. nih.govmdpi.com Studies have shown a significant increase in the activity of both caspase-9 and caspase-3 in cells treated with amsacrine. researchgate.net

Key Caspases Activated by Amsacrine Gluconate

| Caspase | Role | Activation Mechanism |

|---|---|---|

| Caspase-9 | Initiator Caspase | Activated by the apoptosome complex following mitochondrial cytochrome c release. |

| Caspase-3 | Executioner Caspase | Activated by initiator caspases like Caspase-9; cleaves cellular substrates to execute apoptosis. |

Mitochondrial Membrane Potential Depolarization

A critical event in the amsacrine-induced apoptotic pathway is the disruption of mitochondrial integrity, characterized by the depolarization of the mitochondrial membrane potential (ΔΨm). nih.govnih.gov The ΔΨm is essential for mitochondrial function, including ATP synthesis. Its loss is a point of no return for the cell, committing it to apoptosis.

Exposure to amsacrine gluconate leads to a time-dependent decrease in ΔΨm. nih.gov This depolarization is thought to be a consequence of the opening of the mitochondrial permeability transition pore (mPTP), a large, non-selective channel in the inner mitochondrial membrane. The opening of the mPTP leads to the uncoupling of the respiratory chain and the influx of solutes into the mitochondrial matrix, causing swelling and the eventual rupture of the outer mitochondrial membrane. This rupture allows for the release of pro-apoptotic factors, such as cytochrome c, into the cytosol, which then triggers the activation of the caspase cascade. nih.gov

Modulation of Anti-Apoptotic Protein Expression (e.g., MCL1 Down-regulation)

The balance between pro- and anti-apoptotic proteins of the Bcl-2 family is a critical determinant of a cell's susceptibility to apoptosis. Amsacrine gluconate has been shown to modulate the expression of these proteins, tipping the balance in favor of cell death. A key target in this process is the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1). nih.govoncotarget.comnih.govyoutube.com

MCL-1 is a short-lived protein whose stability is tightly regulated. oncotarget.comnih.gov Amsacrine treatment leads to a significant down-regulation of MCL-1 protein levels. nih.gov This occurs through the inhibition of the pro-survival signaling pathways, such as the PI3K/Akt and MEK/ERK pathways, which normally promote the stability of MCL-1. nih.gov By inhibiting these pathways, amsacrine facilitates the degradation of MCL-1 via the proteasome. nih.govoncotarget.com The reduction in MCL-1 levels releases pro-apoptotic proteins that were sequestered by MCL-1, allowing them to activate the apoptotic cascade. nih.gov

Amsacrine Gluconate's Effect on MCL-1 Regulation

| Regulatory Pathway | Effect of Amsacrine Gluconate | Consequence |

|---|---|---|

| PI3K/Akt Pathway | Inhibition | Decreased MCL-1 stability |

| MEK/ERK Pathway | Inhibition | Decreased MCL-1 stability |

| Proteasomal Degradation | Enhanced | Increased turnover of MCL-1 protein |

Intracellular Calcium Flux and Associated Signaling Pathways (e.g., ERK Inactivation, AKT Degradation)

Exposure to amsacrine gluconate triggers a significant increase in intracellular calcium levels ([Ca2+]i). nih.gov This elevation in cytoplasmic calcium is a critical event that initiates a cascade of downstream signaling pathways, profoundly impacting cell survival and proliferation. One of the key consequences of this calcium influx is the inactivation of the Extracellular signal-regulated kinase (ERK) signaling pathway. nih.gov

The ERK pathway is a central regulator of cell growth and survival, and its inactivation is a pivotal step in amsacrine-induced apoptosis. nih.gov Amsacrine-induced ERK dephosphorylation has been observed in various cancer cell lines. nih.gov This inactivation disrupts the normal phosphorylation of downstream targets. For instance, the inactivation of ERK prevents the phosphorylation of Myeloid cell leukemia 1 (MCL1), a pro-survival B-cell lymphoma 2 (BCL2) family protein. nih.gov This lack of phosphorylation destabilizes MCL1, marking it for degradation. nih.gov

In parallel with ERK inactivation, amsacrine gluconate also leads to the downregulation and degradation of the protein kinase B (AKT), another crucial pro-survival signaling molecule. nih.gov The AKT pathway is known to suppress apoptosis and promote cell cycle progression. nih.gov Amsacrine-induced AKT degradation further contributes to the destabilization of MCL1 by promoting the activity of Glycogen synthase kinase 3 beta (GSK3β), which facilitates MCL1 degradation. nih.gov The combined effect of ERK inactivation and AKT degradation, therefore, leads to a significant reduction in the levels of the anti-apoptotic protein MCL1, tipping the cellular balance towards apoptosis. nih.gov

Genomic Instability and DNA Damage Response

Amsacrine gluconate is a potent inducer of genomic instability, primarily through its action as a topoisomerase II inhibitor and a DNA intercalating agent. These dual mechanisms of action lead to the formation of various forms of DNA damage, triggering a cellular DNA damage response.

Formation of Chromosomal Aberrations and Micronuclei

Exposure to amsacrine results in significant chromosomal damage. Studies have consistently demonstrated that amsacrine induces a variety of chromosomal aberrations in both cultured cells and in vivo models. nih.gov The observed aberrations primarily include chromatid gaps, chromatid exchanges, and the formation of acentric chromosome fragments. nih.gov In some cases, particularly after prolonged exposure, cells can exhibit extensively damaged or pulverized chromosomes. nih.gov

The formation of micronuclei is another hallmark of amsacrine-induced genomic instability. Micronuclei are small, extranuclear bodies that contain chromosomal fragments or whole chromosomes that have not been incorporated into the daughter nuclei during mitosis. Research has shown a dose-dependent increase in the formation of micronuclei in cells treated with amsacrine. nih.govresearchgate.net These micronuclei are predominantly composed of acentric fragments, indicating that they arise from DNA breakage rather than whole chromosome mis-segregation. nih.gov The presence of these chromosomal aberrations and micronuclei is a direct consequence of the DNA damage inflicted by amsacrine and is closely linked to its cytotoxic effects. nih.gov

Table 1: Chromosomal Aberrations Induced by Amsacrine

| Cell Type | Type of Aberration Observed | Reference |

| L1210 murine leukemia cells | Chromatid gaps, chromatid exchanges, acentric fragments | nih.gov |

| HeLa cells | Chromatid gaps, chromatid exchanges, acentric fragments | nih.gov |

| Neonatal lymphocytes | CREST-negative micronuclei (from acentric fragments) | nih.gov |

| CD-1 mouse bone marrow | Micronuclei | researchgate.net |

Induction of Sister Chromatid Exchanges

Amsacrine is a potent inducer of sister chromatid exchanges (SCEs). nih.govnih.gov SCEs are the result of the reciprocal exchange of DNA between sister chromatids and are considered a sensitive indicator of genotoxic exposure and recombinational DNA repair.

Studies in various cell systems have demonstrated a significant increase in the frequency of SCEs following amsacrine treatment. In cultured Chinese hamster ovary (CHO) cells, amsacrine has been shown to more than double the rate of SCEs without the need for metabolic activation. nih.gov Similarly, an increased frequency of SCEs has been observed in cultured human lymphocytes exposed to amsacrine. nih.gov This induction of SCEs is a direct consequence of the DNA lesions created by amsacrine, which necessitate repair through homologous recombination pathways. The genotoxicity of amsacrine, as evidenced by SCE induction, is a key aspect of its cellular activity. nih.gov

Table 2: Induction of Sister Chromatid Exchanges by Amsacrine

| Cell System | Observation | Reference |

| Chinese hamster ovary cells | More than twofold increase in SCE rate | nih.gov |

| Human lymphocytes in vitro | Increased frequency of SCEs | nih.gov |

DNA Repair Pathway Interference and Enhanced DNA Damage Accumulation

Amsacrine's primary mechanism of action involves the trapping of topoisomerase II-DNA covalent complexes, which leads to the formation of protein-linked DNA double-strand breaks. nih.gov This direct DNA damage overwhelms the cell's DNA repair capacity. While amsacrine itself does not directly inhibit DNA repair enzymes, the sheer volume and nature of the DNA lesions it creates can effectively interfere with the normal functioning of DNA repair pathways.

The cell's response to these lesions involves the activation of DNA damage repair (DDR) systems. However, the continuous presence of amsacrine and the persistent generation of new DNA breaks can lead to an accumulation of DNA damage that outstrips the cell's repair capabilities. This enhanced accumulation of DNA damage is a critical factor in the cytotoxicity of amsacrine. The failure to properly repair these lesions can lead to the formation of chromosomal aberrations, micronuclei, and ultimately, apoptosis. The interaction of amsacrine with DNA repair processes is also suggested by findings that combined treatments of amsacrine with other DNA damaging agents can result in a less than additive effect on SCE induction, implying that the processes leading to SCEs by these agents are not entirely independent. nih.gov

Impact on Chromatin Structure and Remodeling

The interaction of amsacrine with DNA and topoisomerase II has significant implications for chromatin structure and remodeling. As a DNA intercalator, amsacrine inserts itself between base pairs, which can locally distort the DNA double helix. nih.gov This distortion can affect the binding of proteins that rely on specific DNA conformations, including transcription factors and chromatin-remodeling complexes.

Furthermore, topoisomerase II, the primary target of amsacrine, plays a crucial role in managing DNA topology, which is essential for maintaining proper chromatin structure during processes like replication and transcription. By trapping topoisomerase II in a covalent complex with DNA, amsacrine introduces topological stress and physical breaks in the DNA, which necessitates a response from chromatin remodeling factors. Chromatin remodelers are involved in the DNA damage response by making damaged DNA accessible to repair machinery. mdpi.com The widespread DNA damage induced by amsacrine likely recruits these remodeling complexes to numerous sites across the genome, leading to significant alterations in local and global chromatin architecture. While direct studies on amsacrine-induced histone modifications are limited, it is known that histone modifications are critical for regulating chromatin structure and gene expression, and are often altered in response to DNA damage. nih.govnih.gov

Gene Expression and Proteomic Profiling

The cellular perturbations induced by amsacrine gluconate extend to significant alterations in gene expression and the cellular proteome. These changes are a direct consequence of the DNA damage and signaling pathway disruptions caused by the compound.

Research has shown that amsacrine can preferentially alter the expression of specific genes, particularly those involved in cell growth and regulation. A notable example is the c-myc oncogene. In MCF-7 human breast tumor cells, treatment with amsacrine led to a rapid and concentration-dependent decline in the steady-state mRNA levels of c-myc. nih.gov This downregulation of c-myc expression coincided with the inhibition of cell growth, suggesting a direct link between the alteration of this key regulatory gene and the cytotoxic effects of amsacrine. nih.gov Furthermore, transcriptionally active regions of the genome, such as those containing the c-myc and c-fos oncogenes, were found to be more susceptible to amsacrine-induced DNA strand breaks compared to transcriptionally silent regions or the bulk DNA. nih.gov This suggests that the open chromatin state of active genes may render them more accessible and vulnerable to the damaging effects of amsacrine.

While comprehensive proteomic profiling studies specifically investigating the effects of amsacrine gluconate are not extensively available in the public domain, the known mechanisms of action of amsacrine suggest that significant changes in the proteome would occur. The downregulation of genes like c-myc would lead to a corresponding decrease in their protein products. Moreover, the activation of apoptotic pathways would result in the cleavage and activation of caspases and other effector proteins. The degradation of key survival proteins like MCL1 and AKT, as discussed previously, are clear examples of proteomic alterations. nih.gov Future proteomic studies would be invaluable in providing a more global understanding of the protein expression changes that underpin the cellular response to amsacrine gluconate.

Mitochondrial Biology and Oxidative Stress

The influence of amsacrine extends beyond the nucleus, affecting cellular organelles critical for energy metabolism and redox balance, such as the mitochondria.

Direct, detailed assessments of amsacrine's effect on the components of the mitochondrial electron transport chain and oxygen consumption rates are not as well-documented as for some other therapeutic compounds. mdpi.comresearchgate.netnih.gov However, there is evidence of indirect effects and interactions that are relevant to mitochondrial biology. Amsacrine is known to be metabolized by the enzyme myeloperoxidase, which is abundant in neutrophils. nih.gov This oxidative metabolism is a direct enzymatic interaction that could indirectly impact cellular bioenergetics. nih.gov Furthermore, clinical observations have noted instances of cardiotoxicity associated with amsacrine, a phenomenon often linked with mitochondrial dysfunction, though the precise mechanism in this context remains unknown. nih.gov

Amsacrine exposure can disrupt the delicate redox homeostasis of the cell through the generation of reactive oxygen species (ROS). A direct mechanism for this involves its metabolism by the haem enzyme myeloperoxidase. nih.gov Studies have found that this enzyme oxidizes amsacrine to its quinone diimine form, a reaction in which a semiquinone imine free radical is a probable intermediate. nih.gov Free radicals are highly reactive molecules that contribute to oxidative stress. mdpi.commdpi.com

The production of these reactive intermediates can overwhelm the cell's antioxidant defenses, leading to an imbalance. nih.govnih.gov Additionally, the transcriptional down-regulation of the c-myc oncogene by amsacrine may also intersect with redox biology, as deregulated MYC itself has been linked to the generation of ROS and replication stress. nih.govresearchgate.netmdpi.com Thus, amsacrine can contribute to oxidative stress both directly through its metabolic activation and potentially indirectly through its modulation of oncogenic signaling pathways.

Analysis of Mitochondrial Dynamics and Biogenesis Perturbations

The cellular response to Amsacrine Gluconate extends to the intricate processes of mitochondrial dynamics and biogenesis. These processes are fundamental for maintaining a healthy mitochondrial population, ensuring cellular energy demands are met and managing cellular stress. Perturbations in these pathways can have profound consequences for cell fate, often leading to apoptosis or other forms of cell death.

Mitochondrial Dynamics: Fission and Fusion

Mitochondria are not static organelles; they exist in a dynamic network that is constantly remodeled through the opposing processes of fission (division) and fusion (merging). This balance is critical for mitochondrial quality control, allowing for the removal of damaged components and the distribution of essential materials throughout the mitochondrial network.

Mitochondrial Fission: This process is primarily mediated by the dynamin-related protein 1 (Drp1), which is recruited from the cytosol to the outer mitochondrial membrane to constrict and divide the mitochondrion. While direct studies quantifying the effect of amsacrine gluconate on Drp1 expression and activity are limited, the observed mitochondrial fragmentation preceding apoptosis in response to various cellular stressors suggests a potential role for Drp1 activation. For instance, in other models of chemotherapy-induced cardiotoxicity, upregulation of Drp1 has been linked to increased mitochondrial fission and subsequent cell death.

Mitochondrial Fusion: This process is governed by mitofusins (Mfn1 and Mfn2) on the outer mitochondrial membrane and optic atrophy 1 (OPA1) on the inner mitochondrial membrane. Fusion allows for the mixing of mitochondrial contents, which can compensate for functional defects and maintain mitochondrial integrity. Research has shown that a decrease in mitochondrial fusion proteins is associated with mitochondrial dysfunction.

While specific quantitative data on the direct impact of amsacrine gluconate on these key proteins is not extensively available in public literature, the observed loss of mitochondrial membrane potential is a known trigger for the inhibition of OPA1 processing, which in turn inhibits fusion and can lead to mitochondrial fragmentation.

The table below summarizes the key proteins involved in mitochondrial dynamics and their potential perturbation in response to cellular stress, which may be analogous to the effects of amsacrine gluconate exposure.

| Process | Key Proteins | Function | Potential Perturbation by Cellular Stress |

| Fission | Drp1 (Dynamin-related protein 1) | Constricts and divides mitochondria. | Upregulation/Activation |

| Fis1 (Fission 1 protein) | Mitochondrial outer membrane receptor for Drp1. | Upregulation | |

| Fusion | Mfn1, Mfn2 (Mitofusin 1 and 2) | Mediate outer mitochondrial membrane fusion. | Downregulation |

| OPA1 (Optic atrophy 1) | Mediates inner mitochondrial membrane fusion. | Downregulation/Inactivation |

Mitochondrial Biogenesis

Mitochondrial biogenesis is the process by which new mitochondria are formed. It is a critical cellular response to increased energy demand or to replace damaged organelles. This process is tightly regulated by a cascade of transcription factors.

Key Regulators of Mitochondrial Biogenesis:

PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha): Often referred to as the master regulator of mitochondrial biogenesis, PGC-1α co-activates nuclear respiratory factors.

NRF1 and NRF2 (Nuclear Respiratory Factor 1 and 2): These transcription factors activate the expression of nuclear genes encoding mitochondrial proteins.

TFAM (Mitochondrial Transcription Factor A): Activated by NRFs, TFAM translocates to the mitochondria to drive the replication and transcription of mitochondrial DNA (mtDNA).

Currently, there is a lack of direct research findings detailing the specific effects of amsacrine gluconate on the expression levels of PGC-1α, NRF1, and TFAM. However, the profound cellular stress induced by amsacrine, including DNA damage and apoptosis induction, suggests that the pathways governing mitochondrial biogenesis are likely to be significantly impacted. It is plausible that in response to amsacrine-induced mitochondrial damage, there might be an initial compensatory attempt to upregulate biogenesis, which may ultimately fail, leading to cellular demise.

The table below outlines the primary regulators of mitochondrial biogenesis and their established roles.

| Regulator | Function |

| PGC-1α | Master regulator; co-activates NRFs. |

| NRF1 | Activates transcription of nuclear-encoded mitochondrial proteins. |

| NRF2 | Activates transcription of nuclear-encoded mitochondrial proteins. |

| TFAM | Promotes replication and transcription of mitochondrial DNA. |

Mechanisms of Cellular Resistance and Sensitization to Amsacrine Gluconate

Topoisomerase II Alterations and Mutations

As an inhibitor of topoisomerase II, amsacrine's effectiveness is intrinsically linked to the structure and expression of this enzyme. patsnap.com Alterations in the topoisomerase II enzyme are a primary mechanism of acquired resistance to amsacrine (B1665488).

One of the most well-documented mechanisms of amsacrine resistance is the emergence of mutations in the gene encoding topoisomerase II. These mutations can alter the enzyme's structure, thereby reducing its affinity for the drug or affecting its catalytic cycle, rendering it less susceptible to amsacrine's inhibitory action.

A seminal example of this is found in the human leukemia cell line HL-60/AMSA, which exhibits a 50- to 100-fold increase in resistance to the cytotoxic effects of amsacrine compared to its parent HL-60 cell line. nih.govnih.gov Detailed molecular analysis of this resistant cell line identified a single base change in the topoisomerase II gene. nih.gov This point mutation is directly associated with the drug-resistant phenotype of the topoisomerase II enzyme expressed by these cells. nih.gov The topoisomerase II purified from the HL-60/AMSA cells was found to be resistant to amsacrine, confirming that the altered enzyme is a key contributor to cellular resistance. nih.gov

Further research using yeast models has identified specific amino acid substitutions that confer amsacrine resistance. These studies provide insight into the structural requirements for drug-enzyme interaction. Additionally, structural modifications such as the truncation of the enzyme have been shown to induce resistance. A carboxyl-terminal truncation mutant, Top2(1-1166), which is missing the final 263 amino acids of the wild-type enzyme, was found to confer amsacrine resistance. nih.gov The findings from these studies indicate that diverse structural changes, from single point mutations to large deletions, can fundamentally alter the enzyme's response to amsacrine. nih.gov

Table 1: Examples of Topoisomerase II Modifications Conferring Amsacrine Resistance

| Modification Type | Specific Alteration | Model System | Reference |

|---|---|---|---|

| Point Mutation | Single base change in TOP2 gene | Human Leukemia (HL-60/AMSA) | nih.gov |

| Amino Acid Substitution | L475A/L480P | Yeast (Saccharomyces cerevisiae) | nih.gov |

| Amino Acid Substitution | L475A/R476G | Yeast (Saccharomyces cerevisiae) | nih.gov |

| Amino Acid Substitution | A642G | Yeast (Saccharomyces cerevisiae) | nih.gov |

The sheer quantity of topoisomerase II enzyme within the cell is a critical determinant of sensitivity to amsacrine. patsnap.com Since the enzyme is the direct target of the drug, a reduction in its expression level can lead to a resistant phenotype. Cells with lower levels of topoisomerase II present fewer targets for amsacrine to poison, thus requiring higher drug concentrations to achieve a cytotoxic effect. The cytotoxicity of amsacrine is known to be greatest during the S phase of the cell cycle, a period when topoisomerase levels are at their peak, underscoring the correlation between enzyme abundance and drug efficacy. drugbank.com

Drug Transport and Efflux Systems

The intracellular concentration of amsacrine is a key factor in its ability to kill cancer cells. This concentration is governed by a balance between drug uptake and drug efflux. Resistance can develop through alterations in the transport proteins that control this balance. patsnap.com

A major mechanism of multidrug resistance (MDR) in cancer cells is the overexpression of ATP-binding cassette (ABC) transporters. sigmaaldrich.cnnih.gov These membrane proteins function as energy-dependent efflux pumps, actively expelling a wide variety of substrates, including many chemotherapeutic agents, from the cell's interior. sigmaaldrich.cnnih.gov This action reduces the intracellular drug concentration to sub-lethal levels, preventing the drug from reaching its target. sigmaaldrich.cn

Several ABC transporters are implicated in clinical multidrug resistance, including:

P-glycoprotein (P-gp, MDR1, or ABCB1) sigmaaldrich.cnnih.gov

Multidrug Resistance-Associated Protein 1 (MRP1 or ABCC1) sigmaaldrich.cnnih.gov

Breast Cancer Resistance Protein (BCRP or ABCG2) sigmaaldrich.cnnih.gov

The overexpression of these transporters is a common mechanism by which cancer cells develop resistance to amsacrine and other cytotoxic agents. patsnap.com By actively pumping amsacrine out of the cell, these transporters prevent the drug from accumulating and stabilizing the topoisomerase II-DNA covalent complex, thereby conferring resistance. patsnap.comnih.gov

In addition to increased efflux, resistance to amsacrine can also arise from decreased influx, or altered cellular uptake. patsnap.comnih.gov If the drug cannot efficiently enter the cancer cell, it cannot reach its intracellular target. The mechanisms governing amsacrine uptake are less characterized than efflux systems, but alterations in these processes represent a potential pathway for resistance. patsnap.com Studies have indicated that some forms of resistance may involve a reduction in the nuclear concentration of the drug, which could be a consequence of either reduced uptake into the cell or impaired transport into the nucleus. nih.gov This ultimately results in a lower concentration of amsacrine at the site of topoisomerase II activity, diminishing its therapeutic effect. nih.govnih.gov

Enhanced DNA Damage Repair Capabilities

The primary mechanism by which amsacrine kills cancer cells is through the stabilization of the topoisomerase II-DNA complex, which leads to the formation of persistent double-strand DNA breaks. patsnap.comnih.gov These breaks are highly toxic to the cell and trigger apoptosis. patsnap.com Consequently, the cell's ability to repair this specific type of DNA damage is a crucial factor in determining its sensitivity to amsacrine.

Cancer cells that possess enhanced DNA damage repair (DDR) capabilities can more effectively counteract the cytotoxic effects of the drug. patsnap.com By efficiently repairing the double-strand breaks before they can trigger cell death, these cells can survive treatment. This enhanced repair capacity can arise from the upregulation of various DNA repair pathways. While the specific pathways most critical for repairing amsacrine-induced damage are a subject of ongoing research, the general principle holds that an increased ability to mend DNA breaks serves as a significant mechanism of resistance, directly opposing the drug's mode of action. patsnap.com

Activation of Specific DNA Repair Pathways in Resistant Cells

Cellular resistance to amsacrine, a topoisomerase II inhibitor, can be intricately linked to the upregulation of specific DNA repair pathways. Amsacrine functions by trapping topoisomerase II in a covalent complex with DNA, leading to the formation of protein-linked DNA double-strand breaks (DSBs). The proficient repair of these DSBs is a critical determinant of cell survival and, consequently, resistance. While direct and extensive research specifically detailing the activation of DNA repair pathways in amsacrine-resistant cells is limited in the provided search results, the general understanding of resistance to topoisomerase II inhibitors points towards the crucial involvement of pathways that handle DSBs.

The two primary pathways for repairing DSBs in mammalian cells are non-homologous end joining (NHEJ) and homologous recombination (HR). nih.govfrontiersin.org NHEJ is an error-prone pathway that directly ligates broken DNA ends and is active throughout the cell cycle. nih.gov In the context of topoisomerase II poisons, NHEJ plays a role in repairing the DNA damage induced by these agents. nih.gov Studies in model organisms have shown that genes required for NHEJ are important for cell survival after exposure to topoisomerase II inhibitors like etoposide (B1684455) and, to a lesser extent, amsacrine (mAMSA). nih.gov Deletion of genes essential for NHEJ has been found to increase cellular sensitivity to mAMSA, suggesting that a functional NHEJ pathway contributes to the repair of amsacrine-induced DNA damage and thus to cellular tolerance. nih.gov

Homologous recombination, on the other hand, is a high-fidelity repair mechanism that uses a sister chromatid as a template and is predominantly active in the S and G2 phases of the cell cycle. frontiersin.orgnih.gov While the direct upregulation of HR in response to amsacrine is not explicitly detailed in the available literature, the proficiency of the HR pathway is a known major factor in resistance to chemotherapy that induces DSBs. frontiersin.org It is plausible that cancer cells with enhanced HR capacity would exhibit increased resistance to amsacrine due to their improved ability to repair the induced DSBs without introducing mutations.

Impact on DNA Damage Tolerance Mechanisms

Beyond direct repair, cells can employ DNA damage tolerance (DDT) mechanisms to bypass lesions that block the replication fork, thereby avoiding cell death. A key DDT pathway is translesion synthesis (TLS), which utilizes specialized, low-fidelity DNA polymerases to replicate across damaged DNA. nih.govnih.gov This process, while allowing for the completion of replication, is inherently mutagenic and can contribute to the acquisition of drug resistance mutations. nih.govnih.gov

The specific role of TLS in amsacrine resistance is not well-documented in the provided search results. However, the general principle of TLS in chemoresistance is that it allows cancer cells to tolerate DNA damage induced by chemotherapeutic agents. nih.gov It is conceivable that in the face of amsacrine-induced DNA damage, an upregulation or altered activity of TLS polymerases could contribute to cell survival. This would allow the replication machinery to bypass the sites of amsacrine-induced DNA lesions, preventing the collapse of replication forks and subsequent cell death. The error-prone nature of TLS could also facilitate the evolution of resistance by increasing the mutation rate, potentially leading to alterations in topoisomerase II or other factors that confer resistance. nih.gov

Structure Activity Relationships Sar and Rational Design of Amsacrine Gluconate Analogues

Synthetic Methodologies for Novel Amsacrine (B1665488) and Related Derivatives

The synthesis of novel amsacrine analogues involves multi-step chemical processes designed to modify either the acridine (B1665455) core or the anilino side chain. A common synthetic route to create amsacrine derivatives begins with the reaction of 2-chlorobenzoic acid with a corresponding aniline (B41778) in the presence of copper powder, which yields a diphenylamine (B1679370) derivative. nih.gov Subsequent treatment with phosphoryl chloride (POCl₃) affords a 9-chloroacridine (B74977) intermediate. nih.gov This intermediate can then be reacted with a substituted aniline, such as 2-methoxy-4-nitroaniline, followed by a reduction step to produce the final amino derivatives. nih.gov

Other methodologies have been employed to explore the structural requirements for activity. For instance, researchers have replaced the acridine moiety with an analogous 2-oxo-2H-pyrano[2,3-b]quinoline system to probe the importance of the tricyclic core. nih.govsci-hub.se Additionally, pyrido-amsacrine analogues have been synthesized, which have demonstrated tighter DNA-binding properties compared to the parent compounds. nih.gov These varied synthetic approaches allow for systematic modifications across the molecule, enabling a thorough investigation of the SAR.

Functional Contributions of the Acridine Moiety in DNA Intercalation

The planar, tricyclic acridine ring is the foundational component responsible for the DNA-intercalating properties of amsacrine. nih.govpatsnap.com This aromatic system inserts itself between the base pairs of the DNA double helix, a mechanism shared by other acridine-based drugs. patsnap.comwiserpub.com This intercalation acts as a crucial DNA anchor, which serves to increase the local concentration of the drug at its target site—the DNA-topoisomerase II complex. nih.govresearchgate.netacs.org The binding affinity is significant, with studies showing a preference for A-T base pairs. drugbank.comhres.ca

Role of the Sulfonamide Side Chain in Topoisomerase Interaction and Selectivity

While the acridine moiety anchors the drug to DNA, the 4'-amino-methanesulfon-m-anisidide side chain (also referred to as the head group) is largely responsible for the specific interactions with the topoisomerase enzyme, leading to the "poisoning" of the enzyme-DNA complex. nih.govresearchgate.netnih.gov This interaction stabilizes the transient DNA-topoisomerase II complex, preventing the re-ligation of DNA strands and leading to the accumulation of double-strand breaks. patsnap.com The importance of this side chain is so significant that its activity and specificity are considered to be largely embodied within this head group. nih.govacs.org

Research has shown that even minor modifications to this side chain can have profound effects on activity and selectivity:

Substituent Position: The position of the methoxy (B1213986) group on the anilino ring is critical. Amsacrine (m-AMSA) has a methoxy group at the 3'-position, which is believed to restrict the rotation of the head group into a favorable orientation for enzyme interaction. nih.govresearchgate.net Its isomer, o-AMSA, which has the methoxy group at the 2'-position, is functionally inactive, likely due to increased rotational freedom that impairs productive interactions within the ternary complex. nih.govresearchgate.netnih.gov

1'-Substituent: The methanesulfonamide (B31651) group at the 1'-position is a critical element for topoisomerase II inhibition and cytotoxicity. nih.govnih.gov

Enzyme Selectivity: Modifications to the sulfonamide portion can alter target selectivity. In studies involving mycobacterial topoisomerase I (TopA), replacing the methyl group on the sulfonamide with certain substituted phenyl groups maintained or enhanced inhibitory activity against the bacterial enzyme, demonstrating that this part of the molecule can be tuned to achieve target specificity. nih.gov

Direct Interaction: Evidence for direct interaction between the side chain and the enzyme comes from experiments where molecules that mimic the anilino side chain can inhibit the action of amsacrine, presumably by competing for the same binding site on topoisomerase II. nih.gov In silico and biochemical studies have identified specific amino acid residues within the topoisomerase enzyme (such as Phe138, Asp111, and Ile141 in M. tuberculosis TopA) that likely interact with the sulfonamide side chain. nih.gov

Elucidation of Key Pharmacophoric Features for Optimal Biological Activity

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For amsacrine and its analogues that function as topoisomerase II poisons, the key pharmacophoric features can be distilled from extensive SAR studies. nih.govresearchgate.net

The essential features for potent activity are:

A Planar Aromatic System: A flat, electron-rich tricyclic system, exemplified by the acridine ring, is required for efficient DNA intercalation. nih.govnih.gov This feature acts as the anchor.

An Enzyme-Interacting Side Chain: A side chain, typically the anilino-methanesulfonamide group, is necessary for interacting with and poisoning the topoisomerase II enzyme. nih.govnih.gov

Specific Substituent Geometry: The precise placement of substituents on the side chain is crucial. The 3'-methoxy group on the anilino ring is a key feature that positively affects drug function by ensuring a favorable conformation for enzyme binding. nih.govresearchgate.netacs.org

A Topoisomerase-Binding Element: The 1'-methanesulfonamide substituent on the anilino ring is a critical element that governs the interaction with topoisomerase II. nih.gov

| Pharmacophoric Feature | Structural Component | Primary Function | Reference |

|---|---|---|---|

| DNA Intercalator | Planar Acridine Ring | Anchors the molecule to DNA via intercalation, increasing affinity for the Topo II-DNA complex. | nih.govresearchgate.netpatsnap.com |

| Enzyme Interaction Moiety | Anilino Side Chain ("Head Group") | Interacts directly with topoisomerase II, stabilizing the cleavable complex. | nih.govnih.govnih.gov |

| Conformational Lock | 3'-Methoxy Group | Restricts side chain rotation to a favorable orientation for optimal enzyme interaction. | nih.govresearchgate.net |

| Poisoning Element | 1'-Methanesulfonamide Group | Contributes positively to drug efficacy and is critical for inhibiting topoisomerase II. | nih.govnih.gov |

Design Strategies for Novel Amsacrine Derivatives with Improved Potency or Target Specificity

The SAR data provides a roadmap for the rational design of new amsacrine derivatives. The goal is to create molecules with improved therapeutic profiles, such as greater potency against cancer cells, selectivity for tumor-specific enzyme isoforms, or activity against drug-resistant cell lines.

Key design strategies include:

Side Chain Modification for Selectivity: A primary strategy involves altering the anilino side chain to enhance selectivity for different topoisomerase enzymes. For example, derivatives have been synthesized that show increased inhibitory activity and selectivity for mycobacterial topoisomerase I, highlighting the potential to develop analogues as targeted antibacterial agents. nih.gov

Modulating DNA Affinity: The acridine core can be modified to tune DNA binding affinity. The synthesis of pyrido-amsacrine analogues resulted in compounds that were tighter DNA-binding ligands than their corresponding amsacrine counterparts, which could potentially translate to altered biological activity. nih.gov

Altering the Mechanism of Action: A more sophisticated strategy involves making significant structural changes to shift the drug's primary mechanism. A notable example is the development of N-[2-(dimethylamino)-ethyl]acridine-4-carboxamide (DACA). By removing the anilino side chain responsible for poisoning topoisomerase II and replacing it with a different side chain, DACA was designed to function more as a catalytic inhibitor of the enzyme rather than a poison. nih.gov This changes the drug's cellular consequences from primarily inducing DNA damage to inhibiting the segregation of chromosomes during cell division. nih.gov

Overcoming Resistance: Computer simulations and biochemical testing are used to design analogues that might overcome resistance. By understanding how resistant forms of topoisomerase II differ in their interaction with amsacrine, new derivatives can be designed with altered side chains or substituents to restore binding affinity and cytotoxic effects. nih.govresearchgate.net

| Modification | Example | Result | Conclusion | Reference |

|---|---|---|---|---|

| Replacement of Acridine Moiety | Acridine → 2-oxo-2H-pyrano[2,3-b]quinoline | Drastic reduction in DNA intercalation and anticancer activity. | The acridine ring is essential for DNA binding and overall activity. | nih.govsci-hub.se |

| Shift of Methoxy Group on Side Chain | 3'-OCH₃ (m-AMSA) → 2'-OCH₃ (o-AMSA) | Abrogation of drug function and topoisomerase II poisoning. | The 3'-position of the methoxy group is critical for optimal activity. | nih.govresearchgate.netnih.gov |

| Detachment of Side Chain | Testing of isolated anilino head group | Retained ability to enhance DNA cleavage, but with ~100-fold lower affinity. | The side chain is responsible for enzyme interaction, while the acridine acts as an anchor to increase potency. | nih.govresearchgate.net |

| Modification of Sulfonamide Group | -SO₂CH₃ → -SO₂-Phenyl derivatives (XC-1 to XC-4) | Retained or enhanced inhibitory activity against mycobacterial TopA with increased selectivity. | The sulfonamide group can be modified to tune target selectivity. | nih.gov |

In Vitro and Preclinical Research Models for Amsacrine Gluconate Studies

Mammalian Cell Line Models in Mechanistic Research

Mammalian cell lines are foundational tools for investigating the molecular pharmacology of amsacrine (B1665488), allowing for detailed studies into its mechanism of action, determinants of sensitivity, and pathways of resistance across different cancer types.

Hematological Malignancy Cell Lines (e.g., U937, L1210, Novikoff)

Cell lines derived from leukemias and lymphomas have been instrumental in characterizing the activity of amsacrine, reflecting its clinical use primarily in hematological cancers. nih.gov

U937 (Human Histiocytic Lymphoma): The U937 cell line has been used in comparative cytotoxicity studies. Research comparing amsacrine to its analogue, CI-921, found that the sensitivity of the U937 line to amsacrine was intermediate between that of the L1210 and P388 murine leukemia lines. researchgate.net

L1210 (Mouse Lymphocytic Leukemia): The L1210 cell line is highly sensitive to amsacrine. researchgate.net Studies have demonstrated that cytotoxicity in L1210 cells is linked to the cell cycle, with drug-induced DNA breaks and cell death being most significant during the S-phase. who.int In a comparative study, the sensitivity of various mouse cell lines to amsacrine was, in decreasing order: L1210 > P388 > LLAK > LLTC, which mirrored observations from in vivo models. researchgate.net

Novikoff (Rat Hepatoma): While specific in vitro studies using amsacrine on the Novikoff hepatoma cell line were not prominently found in the reviewed literature, clinical research has evaluated amsacrine in patients with hepatoma, indicating its investigation against liver-related cancers. nih.gov

Table 1: Comparative Cytotoxicity of Amsacrine in Hematological Cell Lines This table presents a summary of findings on the relative sensitivity of different hematological cancer cell lines to amsacrine based on descriptive comparisons from research literature.

| Cell Line | Organism | Cancer Type | Relative Amsacrine Sensitivity | Citation |

|---|---|---|---|---|

| L1210 | Mouse | Lymphocytic Leukemia | High | researchgate.net |

| P388 | Mouse | Lymphocytic Leukemia | Intermediate (Less than L1210) | researchgate.net |

| U937 | Human | Histiocytic Lymphoma | Intermediate (Less than L1210) | researchgate.net |

Solid Tumor Cell Lines (e.g., MCF-7, HCT116)

Although amsacrine has shown limited activity against solid tumors in clinical settings, cell lines from these cancers are valuable for mechanistic studies.

MCF-7 (Human Breast Adenocarcinoma): In the MCF-7 cell line, amsacrine induces protein-associated DNA strand breaks, which is consistent with its role as a topoisomerase II inhibitor. nih.gov Research has shown that amsacrine can cause more significant damage in specific genomic regions, such as those containing the c-myc and c-fos oncogenes, compared to bulk DNA. nih.gov Furthermore, at concentrations that inhibited growth by 70-80%, amsacrine treatment led to a rapid decrease in the steady-state mRNA levels of the c-myc oncogene to about 10-15% of control levels within a few hours. nih.gov

HCT116 (Human Colon Carcinoma): Studies involving HCT-116 xenografts in mice have been used for comparative efficacy research. In one such study, amsacrine (m-AMSA) demonstrated lower cytotoxicity against HCT-116 tumors compared to the marine-derived compound neoamphimedine. nih.gov Related research on the HCT-8 colon cell line showed that amsacrine's cytotoxicity could be inhibited by molecules that mimic its anilino side chain, suggesting these molecules compete for binding to topoisomerase II. nih.gov

Genetically Modified and Isogenic Cell Lines for Pathway Dissection

The development of drug-resistant cell lines has been crucial for dissecting the molecular pathways of resistance to amsacrine. These models are often created by exposing a parental, drug-sensitive cell line to progressively higher concentrations of the drug over time.

Amsacrine-Resistant Leukemia Lines (HL-60/AMSA): An amsacrine-resistant subline of the HL-60 human leukemia cell line, designated HL-60/AMSA, was developed that exhibited 100-fold greater resistance to the drug than the parental line. researchgate.net This resistance was attributed to an altered form of topoisomerase II. researchgate.net Purified topoisomerase II from the resistant HL-60/AMSA cells was less sensitive to amsacrine's effects in vitro compared to the enzyme from the parental HL-60 cells. researchgate.net The resistant cells also showed cross-resistance to other topoisomerase II-reactive intercalating agents like anthracyclines. researchgate.net

Pathway Dissection via Point Mutations: Further molecular analysis of independently selected amsacrine-resistant human myeloid leukemia cell lines (HL-60/AMSA and KBM-3/AMSA) identified an identical point mutation in the human TOP2 gene. nih.gov This mutation resulted in the substitution of arginine with lysine (B10760008) at position 486 of the topoisomerase II enzyme, providing strong evidence that this specific residue is critically involved in the drug-enzyme interaction and that an alteration at this site is a key mechanism of drug resistance. nih.gov

Normal Cell Models for Comparative Cellular Response Studies (e.g., human lymphocytes)

To understand the broader cellular effects of amsacrine beyond cancer cells, normal, non-malignant cells are used as comparators. Human peripheral blood lymphocytes are a standard model for this purpose.

In vitro studies on normal human lymphocytes exposed to various concentrations of amsacrine revealed significant cytogenetic effects. nih.gov Treatment led to a dose-dependent increase in chromosomal aberrations, with the percentage of aberrant cells ranging from 8% to 100%. nih.gov Similarly, the frequency of sister chromatid exchanges (SCEs) increased from 1.5 times the normal rate at the lowest concentration (0.005 µg/ml) to 12 times the normal rate at a higher concentration (0.25 µg/ml). nih.gov These studies also demonstrated that amsacrine inhibited both DNA and RNA synthesis in lymphocytes without significantly affecting protein synthesis. nih.gov

Table 2: Cytogenetic Effects of Amsacrine on Normal Human Lymphocytes In Vitro Data extracted from in vitro studies on the impact of amsacrine (m-AMSA) on chromosomal morphology.

| Amsacrine Concentration (µg/ml) | Increase in Sister Chromatid Exchanges (SCEs) | Percentage of Cells with Chromosomal Aberrations | Citation |

|---|---|---|---|

| 0.005 | 1.5x Normal | 8% | nih.gov |

| 0.25 | 12x Normal | Up to 100% (at higher concentrations) | nih.gov |

Microbial and Lower Eukaryotic Models for Fundamental Investigations

Microbial systems offer simplified, genetically tractable platforms to investigate fundamental drug-enzyme interactions, including those involving non-eukaryotic orthologs of drug targets.

Bacterial Systems for Topoisomerase I Studies (e.g., Mycobacterium smegmatis)

While amsacrine is known as a eukaryotic topoisomerase II inhibitor, research has shown it also inhibits the structurally distinct bacterial type I topoisomerase (TopA). frontiersin.orgnih.gov Mycobacterium smegmatis, a non-pathogenic, fast-growing relative of Mycobacterium tuberculosis, serves as a key model organism for these studies.

Research has demonstrated that amsacrine and its derivatives can inhibit the DNA relaxation activity of M. smegmatis TopA in vitro. frontiersin.orgnih.gov This inhibition of the essential TopA enzyme impairs the growth of M. smegmatis. frontiersin.org Using time-lapse fluorescence microscopy with a DnaN-EGFP fusion protein (which marks the DNA replication fork), studies showed that treatment with amsacrine derivatives disturbed chromosome replication, leading to an increase in the number of replication forks and a prolongation of the cell cycle. frontiersin.orgnih.gov These findings highlight a secondary mechanism for amsacrine and suggest that its scaffold could be used to develop new classes of antibacterial drugs targeting bacterial topoisomerases. frontiersin.orgnih.gov

Yeast and Fungal Models for Genetic and Mutagenicity Studies (e.g., Saccharomyces cerevisiae, Neurospora crassa)

Yeast and fungal models are instrumental in fundamental genetic and mutagenicity research due to their rapid growth, well-characterized genomes, and the conservation of key cellular processes with higher eukaryotes, including DNA repair and cell cycle control. nih.govnih.gov These organisms offer a cost-effective and efficient platform for initial screening of the genetic toxicity of chemical compounds.

Saccharomyces cerevisiae

The budding yeast Saccharomyces cerevisiae has been a cornerstone model organism for investigating the mutagenic and recombinogenic potential of anticancer drugs, including amsacrine and its analogues. nih.govnih.gov Studies have utilized this model to explore various genetic endpoints, such as point mutations, mitochondrial 'petite' mutations (indicating damage to mitochondrial DNA), and mitotic recombination.

Research has shown that while amsacrine itself did not induce mitochondrial 'petite' mutations in the D5 strain of S. cerevisiae, it proved to be an effective mitotic recombinogen, an agent that stimulates genetic recombination between homologous chromosomes during mitosis. who.int In other studies, amsacrine was observed to directly cause mitotic crossing-over and other genetic events. nih.gov Furthermore, certain analogues of amsacrine have been found to cause 'petite' mutations, highlighting how structural modifications to the parent compound can alter its specific mutagenic activity. nih.govcapes.gov.br The genotoxic effects observed in yeast, such as cytotoxicity and mutagenicity, are thought to be mediated through the drug's interaction with DNA topoisomerase II, an enzyme crucial for DNA replication and organization. nih.gov

| Model Organism | Assay Type | Genetic Endpoint | Amsacrine Gluconate Finding | Reference |

|---|---|---|---|---|

| Saccharomyces cerevisiae | Mitotic Recombination | Mitotic Crossing-over | Induces mitotic crossing-over and other genetic events. | nih.gov |

| Saccharomyces cerevisiae (Strain D5) | Mitochondrial Mutagenesis | 'Petite' Mutation | Did not induce 'petite' mutations. | who.int |

| Saccharomyces cerevisiae | Mutagenicity of Analogues | 'Petite' Mutation | Some analogues induce 'petite' mutations. | nih.govcapes.gov.br |

Neurospora crassa

The filamentous fungus Neurospora crassa is another classic model organism for genetics and mutation research. nih.gov Its haploid life cycle simplifies the detection of recessive mutations. Despite its utility in genetic toxicology, studies evaluating amsacrine in this model have shown a lack of mutagenic activity. Comprehensive reviews and specific studies have reported that amsacrine does not induce either forward or reverse mutations in the ad-3A gene of N. crassa. who.int This suggests a degree of specificity in the mutagenic profile of amsacrine across different model systems.

| Model Organism | Assay Type | Genetic Endpoint | Amsacrine Gluconate Finding | Reference |

|---|---|---|---|---|

| Neurospora crassa | Gene Mutation | Forward/Reverse Mutation | Did not induce mutations. | who.int |

Invertebrate Models for Genotoxicity Assessment (e.g., Drosophila melanogaster)